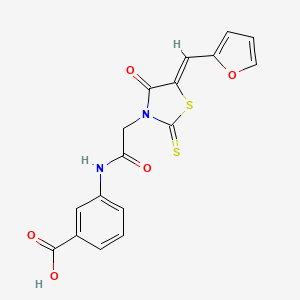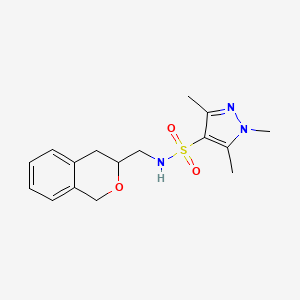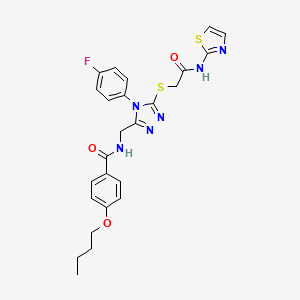![molecular formula C19H17FN2O4 B2942495 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide CAS No. 954677-04-4](/img/structure/B2942495.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide is a complex organic compound featuring distinct structural components, including a benzo[d][1,3]dioxol group, a fluorobenzamide, and an oxopyrrolidinyl moiety. This compound stands out due to its intriguing molecular framework and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide typically begins with the preparation of key intermediates. One common approach involves the following steps:
Starting Material Preparation: : Synthesize 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde.
Coupling Reaction: : Utilize a coupling reaction between 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde to form an intermediate.
Reduction and Cyclization: : Reduce the intermediate using a suitable reducing agent (such as sodium borohydride) and cyclize to form the pyrrolidinone ring.
Amidation: : Introduce the fluorobenzamide moiety through an amidation reaction using appropriate amine and acid chloride derivatives.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure higher yield and purity while minimizing side reactions. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : It undergoes oxidative cleavage under strong oxidizing conditions, breaking down into smaller aromatic and aliphatic fragments.
Reduction: : Reduction reactions, typically involving hydrogenation, can lead to the selective reduction of the nitro or carbonyl groups within the molecule.
Substitution: : Substitution reactions can occur, especially in the aromatic rings, under electrophilic or nucleophilic conditions.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Catalysts: : Lewis acids such as AlCl3 for Friedel-Crafts acylation.
Major Products Formed from These Reactions
The major products depend on the specific reactions performed. For instance:
Oxidative cleavage may produce benzoic acid derivatives.
Reduction may lead to substituted anilines or alcohols.
Substitution reactions could yield various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: : This compound is used as a building block for more complex molecules in organic synthesis, facilitating the development of new materials and catalysts.
Biology: : In biological research, it serves as a probe for studying enzyme interactions and receptor binding due to its unique functional groups.
Industry: : The compound finds use in industrial applications, including the development of advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into the active sites of these targets, modifying their activity through inhibition or activation. The pathways involved can vary widely depending on the specific application, from blocking enzyme activity to modulating signal transduction pathways in cells.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to compounds like N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzamide and N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide is unique due to its:
Functional Groups: : The presence of both a benzo[d][1,3]dioxole and a fluorobenzamide moiety.
Reactivity: : Enhanced reactivity in substitution and reduction reactions due to the electron-withdrawing effects of the fluorine atom.
Biological Activity: : Distinct biological properties that may offer advantages in specific research applications.
Similar Compounds
N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzamide
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide
These compounds share the core pyrrolidinone structure but differ in the substituents on the aromatic rings, leading to variations in their chemical and biological properties.
And there you have it—a deep dive into this compound! So, what's the next topic you'd like to explore?
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-15-4-2-1-3-14(15)19(24)21-9-12-7-18(23)22(10-12)13-5-6-16-17(8-13)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBXLNDCBFODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2942421.png)


![1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2942424.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2942426.png)
![2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2942427.png)

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine](/img/structure/B2942429.png)
![N-benzyl-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2942430.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)

